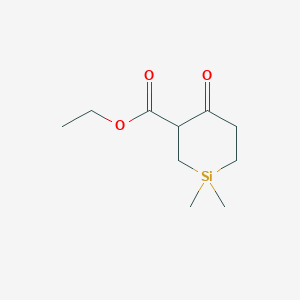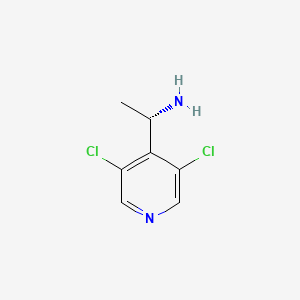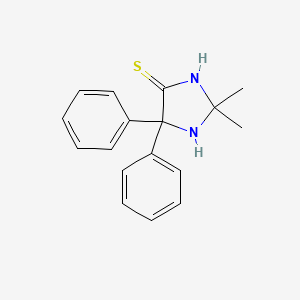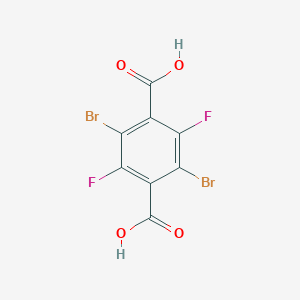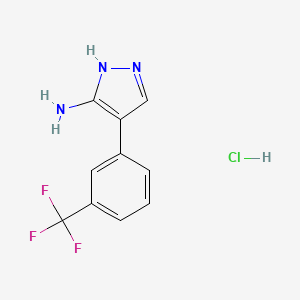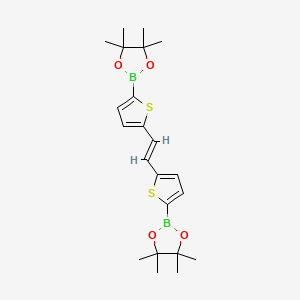![molecular formula C11H18O B12946006 Bicyclo[4.3.2]undecan-10-one CAS No. 61244-56-2](/img/structure/B12946006.png)
Bicyclo[4.3.2]undecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.3.2]undecan-10-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings. This compound is part of a larger family of bicyclic molecules that have significant importance in various fields of chemistry and biology due to their structural complexity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.3.2]undecan-10-one typically involves the construction of the bicyclic framework through a series of cyclization reactions. One common method is the semipinacol rearrangement, where a precursor molecule undergoes a rearrangement to form the bicyclic structure. For example, a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate can be converted to bicyclo[6.3.0]undecane-9-one using Et2AlCl as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.3.2]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[4.3.2]undecan-10-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of bicyclo[4.3.2]undecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Bicyclo[4.4.0]decane: Known for its antibacterial activities.
Bicyclo[5.3.1]undecan-11-one: Used in synthetic chemistry for constructing complex frameworks.
Bicyclo[6.3.0]undecane-9-one: Formed through semipinacol rearrangement and studied for its biosynthetic pathways.
Uniqueness: Bicyclo[4.3.2]undecan-10-one is unique due to its specific ring structure and the potential for diverse chemical reactivity. Its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
61244-56-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
bicyclo[4.3.2]undecan-10-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-1-2-6-10(11)7-3-5-9/h9-10H,1-8H2 |
Clé InChI |
SFXNXXJACXTABB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCCC(C1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


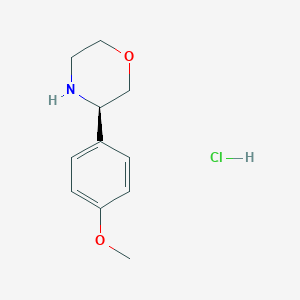

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
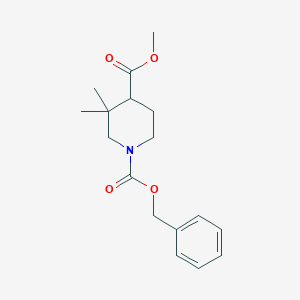


![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
